molecular formula C18H26N2O3 B7013690 N-(1,4-dioxepan-6-yl)-5,5-dimethyl-2,4-dihydro-1H-3-benzazepine-3-carboxamide

N-(1,4-dioxepan-6-yl)-5,5-dimethyl-2,4-dihydro-1H-3-benzazepine-3-carboxamide

Cat. No.: B7013690
M. Wt: 318.4 g/mol
InChI Key: YTKVKVYFTGLLDT-UHFFFAOYSA-N
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Description

N-(1,4-dioxepan-6-yl)-5,5-dimethyl-2,4-dihydro-1H-3-benzazepine-3-carboxamide: is a complex organic compound that features a benzazepine core, a dioxepane ring, and a carboxamide functional group

Properties

IUPAC Name

N-(1,4-dioxepan-6-yl)-5,5-dimethyl-2,4-dihydro-1H-3-benzazepine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O3/c1-18(2)13-20(8-7-14-5-3-4-6-16(14)18)17(21)19-15-11-22-9-10-23-12-15/h3-6,15H,7-13H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKVKVYFTGLLDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC2=CC=CC=C21)C(=O)NC3COCCOC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-dioxepan-6-yl)-5,5-dimethyl-2,4-dihydro-1H-3-benzazepine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzazepine Core: This can be achieved through a cyclization reaction involving an appropriate precursor, such as a substituted phenethylamine and a suitable aldehyde or ketone.

    Introduction of the Dioxepane Ring: The dioxepane ring can be introduced via a ring-closing reaction, often involving a diol and an epoxide under acidic or basic conditions.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, typically through an amide coupling reaction using a carboxylic acid derivative and an amine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzazepine core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the carboxamide to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated or ketone derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, N-(1,4-dioxepan-6-yl)-5,5-dimethyl-2,4-dihydro-1H-3-benzazepine-3-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore, a part of a molecule responsible for its biological activity. Its interactions with various biological targets can provide insights into new drug development.

Medicine

Medically, the compound could be explored for its therapeutic potential. Its structure suggests it might interact with specific receptors or enzymes, making it a candidate for drug discovery programs targeting conditions such as neurological disorders or cancers.

Industry

In industry, the compound’s stability and reactivity make it a candidate for use in the development of new materials, such as polymers or coatings, where specific chemical properties are desired.

Mechanism of Action

The mechanism of action of N-(1,4-dioxepan-6-yl)-5,5-dimethyl-2,4-dihydro-1H-3-benzazepine-3-carboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,4-dioxepan-6-yl)-1,2,3-thiadiazol-5-amine
  • N-(7-(1,4-dioxepan-6-yl)-4-methoxybenzo[d]thiazol-2-yl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide

Uniqueness

Compared to similar compounds, N-(1,4-dioxepan-6-yl)-5,5-dimethyl-2,4-dihydro-1H-3-benzazepine-3-carboxamide is unique due to its specific combination of a benzazepine core and a dioxepane ring. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

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